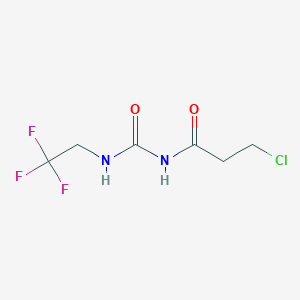

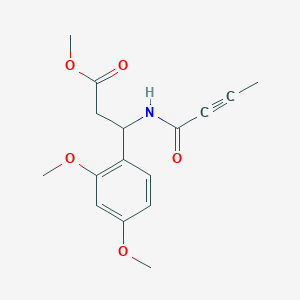

![molecular formula C14H14F3N3O3 B3006192 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate CAS No. 1609388-39-7](/img/structure/B3006192.png)

3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate" is a fluorinated heterocyclic compound that is likely to possess interesting chemical and physical properties due to the presence of the oxadiazole ring and the trifluoroacetate group. While the specific compound is not directly mentioned in the provided papers, the general class of 1,2,4-oxadiazoles is well-represented and has been the subject of various synthetic and analytical studies due to their potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of hydrazides with various electrophiles. For instance, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine can lead to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones, showcasing the versatility of oxadiazole compounds in undergoing ring expansion reactions . Similarly, the synthesis of novel 1,3,4-oxadiazole derivatives has been achieved by reacting chloroimidazo[1,5-a]pyridine-7-carbohydrazide with various chlorides . These methods could potentially be adapted for the synthesis of the compound , by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often characterized by techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the structure of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides was elucidated using single-crystal X-ray diffraction, revealing a planar molecule with unusual bond lengths and angles . Detailed structural examination of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was performed using NMR techniques and molecular modeling . These analytical methods would be essential in confirming the structure of "3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate".

Chemical Reactions Analysis

Oxadiazole derivatives participate in a variety of chemical reactions. For instance, 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole has been used to synthesize difluoromethylenated compounds by reacting with unsaturated compounds . The chemoselective arylsulfenylation of 2-aminoimidazol[1,2-a]pyridines has been achieved using phenyliodine(III) bis(trifluoroacetate) . These reactions highlight the reactivity of the oxadiazole ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their substituents. For example, the absorption and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles and their conjugate acids have been studied, showing significant shifts in acidic media . The antibacterial activity of oxadiazole derivatives has also been evaluated, indicating that these compounds can have significant biological activities . The presence of trifluoroacetate groups in the compound of interest would likely contribute to its unique properties, such as increased lipophilicity and potential for interaction with biological targets .

科学的研究の応用

Anticancer Potential

Research has identified certain 1,2,4-oxadiazole derivatives, like 3-aryl-5-aryl-1,2,4-oxadiazoles, as potential anticancer agents. These compounds have demonstrated apoptosis-inducing activity in various cancer cell lines, suggesting their possible application in cancer treatment (Zhang et al., 2005). Similarly, other studies have synthesized and evaluated the anticancer activities of different 1,2,4-oxadiazole derivatives, exploring their potential as novel treatments for cancer (Redda & Gangapuram, 2007).

Tuberculostatic Activity

Compounds containing 1,2,4-oxadiazole have been evaluated for their tuberculostatic activity. For instance, certain derivatives have demonstrated inhibitory concentrations against tuberculosis, highlighting their therapeutic potential in this area (Foks et al., 2004).

Anti-Protozoal and Antimicrobial Properties

1,2,4-Oxadiazole and 1,2,3-triazole-containing compounds have shown significant anti-protozoal and anti-cancer activities. This indicates their potential in developing treatments for protozoal infections (Dürüst et al., 2012). Moreover, various N-substituted derivatives of 1,2,4-oxadiazoles have exhibited moderate to strong antimicrobial activities, suggesting their use in combating bacterial infections (Khalid et al., 2016).

Applications in OLED Technology

Certain derivatives of 1,2,4-oxadiazoles have been utilized in organic light-emitting diodes (OLEDs), serving as efficient electron-transporting and exciton-blocking materials. This has implications for the development of high-efficiency OLEDs (Shih et al., 2015).

Computational and Pharmacological Evaluations

Computational and pharmacological evaluations of 1,2,4-oxadiazole derivatives have been conducted to assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies aid in understanding their potential medicinal applications (Faheem, 2018).

Synthesis and Structural Analysis

The synthesis and structural analysis of various 1,2,4-oxadiazole derivatives have been extensively studied, contributing to the development of novel compounds with potential biological activities. These studies are crucial for advancing our understanding of these compounds and their applications in various fields (Maftei et al., 2016).

作用機序

特性

IUPAC Name |

3-phenyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O.C2HF3O2/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;3-2(4,5)1(6)7/h1-3,5-6,10,13H,4,7-8H2;(H,6,7)/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBHREWNSSKKQF-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=NC(=NO2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

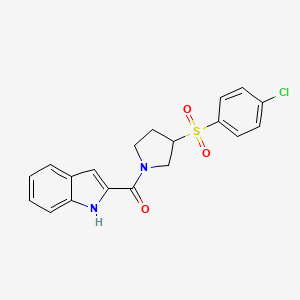

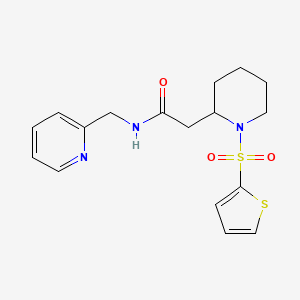

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3006118.png)

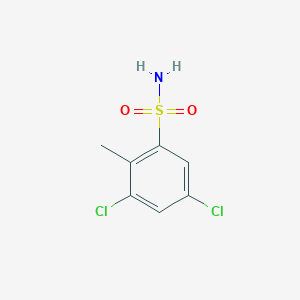

![4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B3006121.png)

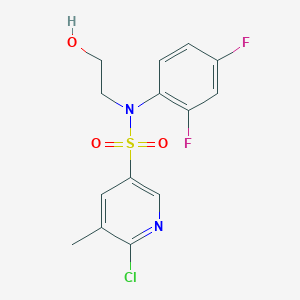

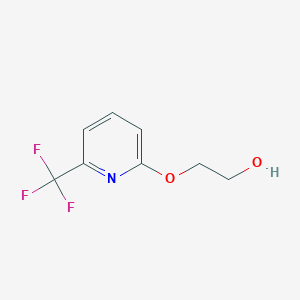

![2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3006122.png)

![(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B3006125.png)

![Isobutyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3006126.png)

![3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3006129.png)

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3006131.png)